bicyclo[2.2.0]hexan-1-amine hydrochloride
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Overview
Description
Bicyclo[2.2.0]hexan-1-amine hydrochloride is a bicyclic amine compound with the molecular formula C6H12ClN. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclobutane rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.0]hexan-1-amine hydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the bicyclic structure.
Amine Introduction:
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by efficient purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.0]hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.2.0]hexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a slightly different ring structure.
Bicyclo[3.1.0]hexane: A compound with a larger bicyclic ring system.
Bicyclo[2.2.1]heptane: A compound with an additional carbon atom in the bicyclic structure.
Uniqueness
Bicyclo[2.2.0]hexan-1-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, where specific structural features are required.
Properties
CAS No. |
79368-56-2 |
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Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-1-5(6)2-4-6;/h5H,1-4,7H2;1H |
InChI Key |
VTACWTJJZCERLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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